molecular formula C11H13N3O B3347897 3,5-Dimethyl-1H-indole-2-carbohydrazide CAS No. 1463-98-5

3,5-Dimethyl-1H-indole-2-carbohydrazide

Cat. No.: B3347897
CAS No.: 1463-98-5
M. Wt: 203.24 g/mol
InChI Key: KKCGIZLHLXJESD-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1H-indole-2-carbohydrazide is a chemical scaffold of significant interest in medicinal chemistry and anticancer drug discovery. This compound belongs to the class of 1H-indole-2-carbohydrazides, which have been identified as promising precursors for developing novel therapeutic agents . Researchers value this core structure for its versatility in synthesizing molecular hybrids and its potential to interact with multiple biological targets. The primary research application of indole-2-carbohydrazide derivatives is in oncology. Compounds based on this scaffold have demonstrated potent antiproliferative activity against various human cancer cell lines by acting as methuosis inducers, a novel non-apoptotic mode of cell death that can circumvent resistance to traditional apoptosis-targeting drugs . Furthermore, structurally similar derivatives have shown excellent pan-cytotoxicity against different cancer cell lines while exhibiting low toxicity to normal cells, highlighting their potential for selective anticancer therapy . Another key area of investigation is its potential as a tubulin polymerization inhibitor. Research on close analogs has shown that these molecules can bind to the colchicine site of tubulin, leading to microtubule destabilization, G2/M cell cycle arrest, and ultimately, apoptosis in cancer cells . The indole nucleus is a privileged structure in drug discovery, found in numerous bioactive molecules with a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anti-inflammatory effects . This reagent is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the scientific literature for detailed protocols on the use of this compound in synthetic and biological studies.

Properties

IUPAC Name

3,5-dimethyl-1H-indole-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-6-3-4-9-8(5-6)7(2)10(13-9)11(15)14-12/h3-5,13H,12H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKCGIZLHLXJESD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2C)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50557291
Record name 3,5-Dimethyl-1H-indole-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50557291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1463-98-5
Record name 3,5-Dimethyl-1H-indole-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50557291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-1H-indole-2-carbohydrazide typically involves the reaction of 3,5-dimethylindole with hydrazine derivatives. One common method includes the nucleophilic addition of hydrazine hydrate to an indole-2-carboxylic acid derivative, followed by dehydration to form the carbohydrazide . The reaction conditions often require heating and the use of solvents such as ethanol or dimethylformamide (DMF).

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, with a focus on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethyl-1H-indole-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents under acidic or basic conditions.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity
Research indicates that derivatives of 3,5-Dimethyl-1H-indole-2-carbohydrazide exhibit significant anticancer properties. A study highlighted its role as an inhibitor of cyclin-dependent kinase 9 (CDK9), which is crucial in regulating the cell cycle and transcriptional control in cancer cells. By inhibiting CDK9, these compounds can potentially halt the proliferation of tumor cells, making them candidates for developing new cancer therapeutics .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. In vitro studies have shown that certain derivatives possess effective antifungal and antibacterial properties, with minimum inhibitory concentration (MIC) values indicating potent activity against various pathogens, including Escherichia coli and Aspergillus species . This suggests potential applications in treating infections resistant to conventional antibiotics.

Biochemical Research

Enzyme Inhibition Studies
this compound has been utilized in biochemical assays to study enzyme inhibition. Its derivatives have shown promise in inhibiting key enzymes involved in disease processes, providing insights into their mechanisms of action and potential therapeutic applications .

Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of these compounds to various biological targets. This computational approach aids in understanding how modifications to the indole structure can enhance biological activity and specificity towards target enzymes or receptors .

Material Science Applications

Synthesis of Functional Materials
In material science, this compound is being explored for its potential to form novel materials with specific electronic or optical properties. Its ability to act as a building block in organic synthesis allows for the creation of complex materials that may be useful in electronics and photonics .

Summary of Findings

Application AreaKey FindingsReferences
PharmaceuticalAnticancer activity through CDK9 inhibition; antimicrobial properties
Biochemical ResearchEffective enzyme inhibitors; molecular docking studies
Material SciencePotential for creating novel electronic/optical materials

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1H-indole-2-carbohydrazide involves its interaction with various molecular targets. The indole ring can bind to multiple receptors, influencing biological pathways. The carbohydrazide group enhances its reactivity, allowing it to form covalent bonds with target molecules, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Indole Derivatives

Structural and Functional Group Variations

5-Methoxy-1H-indole-2-carbohydrazide
  • Substituents : A methoxy (-OCH₃) group at the 5-position and carbohydrazide at the 2-position.
  • Melting point: 266–268°C, indicative of strong crystalline packing .
  • Synthesis: Prepared via refluxing isatin derivatives with acid hydrazide in ethanol, catalyzed by glacial acetic acid .
N-(5-(2-Hydroxybenzamido)pentyl)-1-methyl-9H-pyrido[3,4-b]indole-3-carboxamide
  • Substituents : A pyridoindole core with a methyl group and a carboxamide-linked hydroxybenzamide side chain.
  • Key Properties :
    • Extended conjugation from the pyridoindole system may enhance UV absorption and bioactivity.
    • Synthesized in 92% yield with 96% HPLC purity, suggesting efficient coupling methods .
2-Phenyl-1H-indole Derivatives (e.g., 5-chloro-2-phenyl-1H-indole)
  • Substituents : A phenyl group at the 2-position and halogen (Cl) at the 5-position.
  • Synthesized via Fischer indole synthesis using phenylhydrazine and acetophenone, followed by cyclization in polyphosphoric acid .
3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic Acid
  • Substituents : A thiazole ring fused to the indole via a methylene bridge and a carboxylic acid group at the 2-position.
  • Key Properties: The thiazole moiety introduces heteroatom diversity, which is advantageous in antimicrobial or anticancer agents. Synthesized by condensing 3-formylindole derivatives with aminothiazolones in acetic acid .

Physicochemical and Pharmacological Insights

  • Reactivity : The carbohydrazide group enables nucleophilic addition and cyclocondensation reactions, useful in heterocycle synthesis. In contrast, the carboxamide in pyridoindole derivatives offers stability but reduced reactivity .
  • Biological Activity :
    • 5-Methoxy-1H-indole-2-carbohydrazide derivatives exhibit antiproliferative activity, possibly via DNA intercalation or enzyme inhibition .
    • Thiazole-indole hybrids (e.g., 2.1.4) are explored for antimicrobial properties due to thiazole’s bioisosteric role .

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 3,5-Dimethyl-1H-indole-2-carbohydrazide?

The compound can be synthesized via condensation reactions under reflux conditions. A typical protocol involves reacting 3-formyl-1H-indole-2-carboxylic acid derivatives with hydrazine derivatives in acetic acid, yielding products in 71–94% after recrystallization (e.g., ethyl alcohol/DMF mixtures). Key parameters include stoichiometric ratios (1.0–1.1 equiv), reflux duration (3–5 hours), and catalytic acetic acid .

Q. Which spectroscopic techniques are most effective for structural characterization?

Confirm the structure using a combination of 1^1H/13^13C NMR (to identify proton and carbon environments), IR spectroscopy (to detect N-H and C=O stretches in the carbohydrazide moiety), and mass spectrometry (for molecular ion validation). Cross-referencing experimental and calculated spectral data ensures accuracy .

Q. How can purification protocols be optimized to enhance yield and purity?

Recrystallization from polar aprotic solvent mixtures (e.g., DMF/acetic acid or ethanol/DMF) effectively removes byproducts. Filtering hot precipitates and sequential washing with acetic acid, water, ethanol, and diethyl ether minimizes impurities .

Advanced Research Questions

Q. How do electronic effects of 3,5-dimethyl substituents influence reactivity and stability?

The methyl groups at positions 3 and 5 enhance steric shielding and electron-donating effects, stabilizing the indole core. Comparative studies with fluorinated analogs (e.g., 3,5-difluoro derivatives) reveal reduced electrophilicity due to electron-withdrawing fluorine, highlighting the role of substituents in modulating electronic properties .

Q. What computational methods predict the compound’s reactivity and interaction with biological targets?

Density Functional Theory (DFT) calculations can map frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. Molecular docking studies evaluate binding affinities to enzymes (e.g., oxidoreductases) by simulating interactions with active-site residues, guiding analog design for improved selectivity .

Q. How do structural modifications affect pharmacological activity?

Introducing hydroxyl or methoxy groups to the benzylidene moiety (e.g., (E)-N'-(2,4-dihydroxybenzylidene) derivatives) enhances antioxidant activity via radical scavenging. Structure-activity relationship (SAR) studies suggest that electron-rich substituents improve redox properties, while steric bulk may reduce bioavailability .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points across studies: How to address inconsistencies?

Variations in melting points (e.g., 158–216°C for derivatives) may arise from polymorphic forms or residual solvents. Standardize recrystallization solvents (e.g., ethanol/DMF vs. acetic acid) and employ differential scanning calorimetry (DSC) to validate thermal profiles .

Q. Conflicting biological activity What factors contribute to variability?

Differences in assay conditions (e.g., cell lines, antioxidant models) or sample purity (e.g., residual acetic acid) can skew results. Implement orthogonal assays (e.g., DPPH and FRAP for antioxidants) and validate purity via HPLC before testing .

Methodological Recommendations

Best practices for scaling up synthesis without compromising yield
Maintain a 1.1:1 molar ratio of aldehyde to hydrazine to drive condensation. Use a Dean-Stark trap for reflux to remove water and shift equilibrium. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

Strategies for resolving crystallographic ambiguities in indole derivatives
Employ single-crystal X-ray diffraction with SHELXL for refinement. Resolve twinning or disorder using SHELXE for phase extension in low-resolution datasets. Cross-validate with Hirshfeld surface analysis to confirm intermolecular interactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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